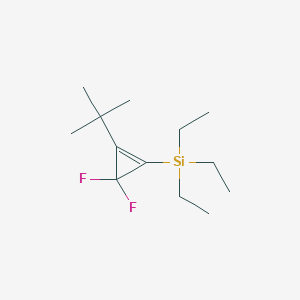
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane is a chemical compound that features a cyclopropene ring substituted with tert-butyl and difluoromethyl groups, along with a triethylsilyl group
Vorbereitungsmethoden
The synthesis of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl cyclopropene and triethylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture from interfering with the reaction. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction. Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are often employed to deprotonate the starting materials and initiate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups. Common reagents include halides like bromine (Br2) or iodine (I2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can produce a variety of functionalized cyclopropenes.
Wissenschaftliche Forschungsanwendungen
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with enzymes and proteins to understand its effects on biological systems.
Medicine: It is explored for its potential use in drug development. The compound’s ability to modify biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethyl group can form strong hydrogen bonds with active sites, while the triethylsilyl group provides steric hindrance that affects binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane can be compared with similar compounds such as:
tert-Butylcyclopropene: Lacks the difluoromethyl and triethylsilyl groups, making it less versatile in chemical reactions.
Difluorocyclopropane: Does not have the triethylsilyl group, which affects its reactivity and stability.
Triethylsilylcyclopropene: Lacks the difluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
647832-22-2 |
|---|---|
Molekularformel |
C13H24F2Si |
Molekulargewicht |
246.41 g/mol |
IUPAC-Name |
(2-tert-butyl-3,3-difluorocyclopropen-1-yl)-triethylsilane |
InChI |
InChI=1S/C13H24F2Si/c1-7-16(8-2,9-3)11-10(12(4,5)6)13(11,14)15/h7-9H2,1-6H3 |
InChI-Schlüssel |
RYJAOFBCPNQTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C1(F)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
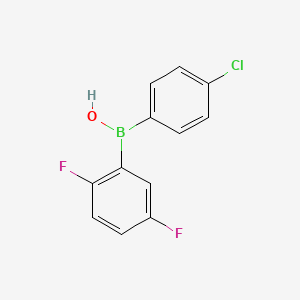
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

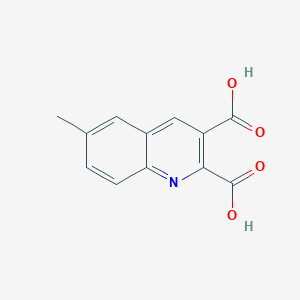
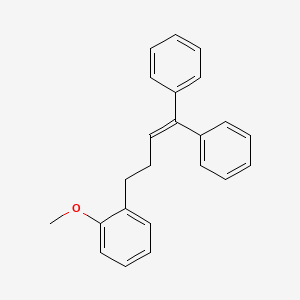
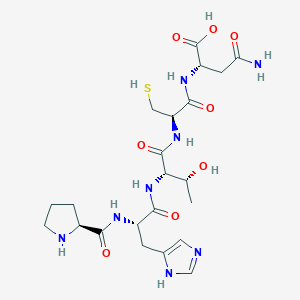
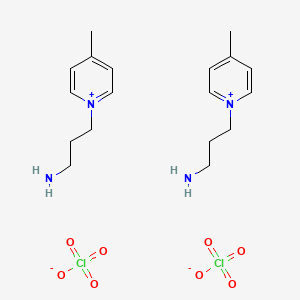
propanedinitrile](/img/structure/B12600860.png)
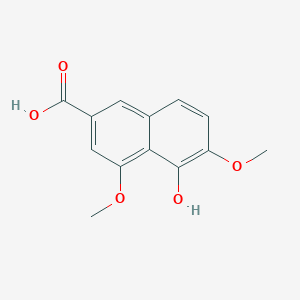
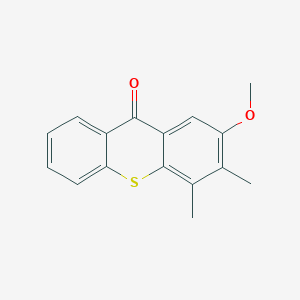
silane](/img/structure/B12600896.png)
